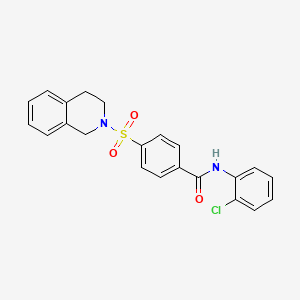

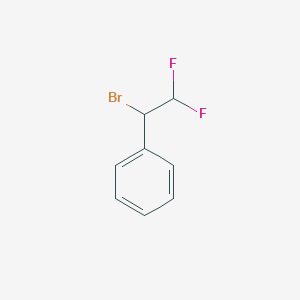

![molecular formula C16H16N2O2S B2626449 N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 32585-54-9](/img/structure/B2626449.png)

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Übersicht

Beschreibung

“N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a chemical compound with the CAS Number: 32585-54-9 and a molecular weight of 300.38 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized in high yield through the reaction between tryptamine and naproxen . Another method involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent for the preparation of amides .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” can be represented by the linear formula C16H16N2O2S . The InChI Code for this compound is 1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2 .

Physical And Chemical Properties Analysis

“N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 300.38 . The compound should be stored in a dark place, sealed in dry conditions .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives are involved in catalysis, particularly in transfer hydrogenation of ketones. The study by A. Ruff et al. (2016) highlights how these derivatives, along with related compounds, can be used as pre-catalysts for the transfer hydrogenation of various ketones. This process is important in organic synthesis and chemical manufacturing.

Synthesis of Therapeutic Agents

- Research by Ş. Küçükgüzel et al. (2013) and S. Y. Hassan (2013) describes the synthesis of various derivatives of N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies indicate the role of such compounds in developing new therapeutic agents for various diseases.

Antimicrobial and Anticancer Activities

- A paper by Xiaoyan Chen et al. (2020) explores the synthesis of aza-heterocyclic amides through palladium-catalyzed ketenimination, using N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives. These compounds are investigated for their potential applications in antimicrobial and anticancer treatments.

Antidiabetic Research

- The synthesis of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, including N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives, shows promising antihyperglycemic activity. This is detailed in the research by I. Eissa (2013), indicating the potential use of these compounds in antidiabetic drug development.

Ligand Applications in Metal Coordination

- The paper by Danielle L Jacobs et al. (2013) discusses the structural and supramolecular properties of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives, highlighting their use as ligands in metal coordination. This has implications in the field of coordination chemistry and material science.

Safety And Hazards

The safety information available indicates that “N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDQKZGWJQNLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

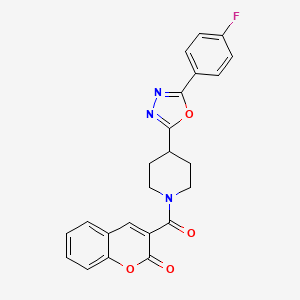

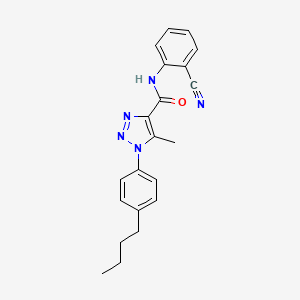

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)

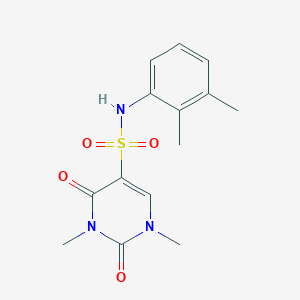

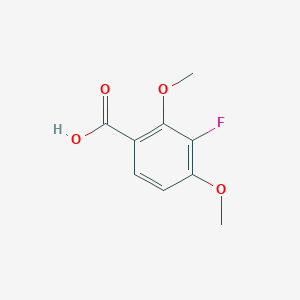

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)

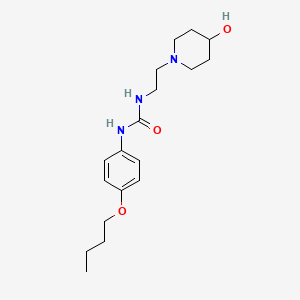

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)

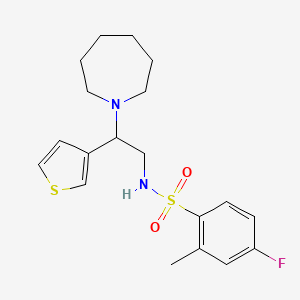

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)